Methohexital - 18652-93-2

Methohexital

Catalog Number: EVT-1196097
CAS Number: 18652-93-2
Molecular Formula: C14H18N2O3
Molecular Weight: 262.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Methohexital is a rapid, short-acting barbituric acid derivative, with anesthetic activity. Methohexital binds to the chloride ionophore site of the gamma-aminobutyric acid (GABA)-A/chloride ionophore receptor complex, thereby enhancing the inhibitory actions of GABA-A in the brain. This leads to synaptic inhibition, decreased neuronal excitability, and induction of anesthesia. In addition, this agent decreases glutamate (Glu) responses.
Methohexital is a DEA Schedule IV controlled substance. Substances in the DEA Schedule IV have a low potential for abuse relative to substances in Schedule III.
Methohexital, also known as brietal or methohexitone, belongs to the class of organic compounds known as barbituric acid derivatives. Barbituric acid derivatives are compounds containing a perhydropyrimidine ring substituted at C-2, -4 and -6 by oxo groups. Methohexital is considered to be a practically insoluble (in water) and relatively neutral molecule. Methohexital has been detected in multiple biofluids, such as urine and blood. Within the cell, methohexital is primarily located in the membrane (predicted from logP). Methohexital is a potentially toxic compound.
Classification
  • Chemical Class: Barbiturate
  • Chemical Formula: C₁₄H₁₈N₂O₃
  • Molar Mass: 262.309 g/mol
  • Trade Names: Brevital Sodium, Brietal
Synthesis Analysis

The synthesis of methohexital follows classical methods for creating barbituric acid derivatives. The process typically involves several key steps:

  1. Starting Materials: The synthesis begins with malonic acid derivatives and urea.
  2. Formation of Malonic Ester: The reaction of malonic ester derivatives (specifically, allyl-(1-methyl-2-pentynyl) malonic ester) is initiated by alkylation.
  3. Key Reactions:
    • The allyl bromide reacts with the malonic ester to form an intermediate.
    • This intermediate undergoes cyclization with N-methylurea to yield methohexital.
  4. Technical Parameters: The reactions are typically carried out under controlled temperatures and conditions to optimize yield and purity.

The process can be summarized in the following reaction scheme:

Malonic Ester+UreaMethohexital\text{Malonic Ester}+\text{Urea}\rightarrow \text{Methohexital}

This synthesis has been documented in various studies, highlighting the efficiency of palladium-catalyzed reactions and enantioselective catalysis for producing methohexital with desired stereochemical properties .

Molecular Structure Analysis

Methohexital's molecular structure can be described as follows:

  • Core Structure: It features a pyrimidine ring characteristic of barbiturates.
  • Substituents: The presence of an allyl group at the 5-position and a 1-methyl-2-pentynyl side chain at the 1-position contributes to its pharmacological properties.
  • 3D Configuration: The compound exhibits chirality due to asymmetric centers, which can lead to different stereoisomers affecting its biological activity.

The structural formula can be represented as:

C5H10N2O3\text{C}_5\text{H}_{10}\text{N}_2\text{O}_3
Chemical Reactions Analysis

Methohexital undergoes various chemical reactions, primarily related to its metabolism and interactions within the body:

  1. Metabolic Pathway:
    • Methohexital is metabolized primarily in the liver through oxidative processes, yielding hydroxymethohexital as an inactive metabolite.
    • This metabolic transformation involves demethylation and oxidation at the side chain.
  2. Reactivity:
    • Methohexital can participate in reactions typical of barbiturates, including nucleophilic substitutions and electrophilic additions due to its functional groups.
  3. Therapeutic Interactions:
    • As a GABA A receptor modulator, methohexital enhances inhibitory neurotransmission, leading to its sedative effects.
Mechanism of Action

Methohexital exerts its pharmacological effects primarily through modulation of the gamma-aminobutyric acid (GABA) A receptor:

  • Binding Site: It binds to a specific site associated with chloride ionophores on the GABA A receptor.
  • Chloride Influx: By increasing the duration that chloride channels remain open, methohexital enhances inhibitory postsynaptic potentials, leading to neuronal hyperpolarization.
  • Clinical Effects: This mechanism results in sedation, hypnosis, and decreased neuronal excitability, making it effective for anesthesia during surgical procedures and ECT .
Physical and Chemical Properties Analysis

Methohexital possesses several notable physical and chemical properties:

  • State: Solid at room temperature.
  • Bioavailability: Approximately 100% when administered intravenously; about 17% when given rectally.
  • Half-life: Approximately 5.6 minutes, contributing to its rapid onset and short duration of action.
  • Solubility: Highly soluble in water due to its sodium salt form.

Key Properties Table

PropertyValue
Molecular Weight262.309 g/mol
Melting PointNot specified
Log P (Partition Coefficient)1.8
pKa7.73
Polar Surface Area66.48 Ų
Applications

Methohexital is utilized in various clinical settings:

  1. Anesthesia Induction: Commonly used for inducing anesthesia prior to surgical procedures due to its rapid onset.
  2. Electroconvulsive Therapy: Preferred for ECT because it lowers seizure threshold while prolonging seizure duration.
  3. Sedation for Procedures: Employed in procedural sedation for cardioversion and imaging studies where minimal pain is expected .
Introduction to Methohexital: Pharmacological Classification and Historical Context

Chemical Structure and Derivative Classification of Methohexital

Methohexital (chemical name: 5-allyl-1-methyl-5-(1-methyl-2-pentynyl)barbituric acid) possesses the molecular formula C₁₄H₁₈N₂O₃ and a molecular weight of 262.30 g/mol. This structure places it within the barbiturate class, characterized by a pyrimidinetrione core (Figure 1). Methohexital is specifically classified as an oxybarbiturate due to the oxygen atoms at the C2 position, distinguishing it from thiobarbiturates which contain sulfur at this position [1] [7]. The compound exists as a racemic mixture of enantiomers due to the chiral center at the C1' position of the pentynyl side chain [10].

Table 1: Structural Characteristics of Methohexital

Structural FeatureChemical GroupPositionFunctional Significance
Core StructurePyrimidinetrioneN/AEssential for GABA receptor binding
N-substitutionMethyl groupN-1Accelerates metabolism, reduces duration
C5-substitutionAllyl groupC5Contributes to lipid solubility
C5-substitution1-Methyl-2-pentynylC5Enhances potency, ultrashort action

The critical structural modifications responsible for methohexital's pharmacological profile include:

  • N-methylation at position 1: This modification differentiates methohexital from its predecessor, hexobarbital, and contributes to its rapid hepatic clearance through demethylation pathways. The methyl group reduces the compound's stability, facilitating faster metabolic inactivation compared to non-methylated barbiturates [10].
  • Asymmetric substitution at carbon 5: Methohexital features dual substituents at the C5 position: an allyl group (-CH₂-CH=CH₂) and a 1-methyl-2-pentynyl chain. The pentynyl moiety (containing a carbon-carbon triple bond) significantly enhances lipid solubility, promoting rapid transit across the blood-brain barrier. This configuration yields onset times of approximately 30 seconds following intravenous administration [8] [10].
  • Absence of sulfur: Unlike thiopental, methohexital contains no sulfur atoms, which contributes to its different metabolic profile and reduced potential for cumulative effects after repeated dosing [10].

The synthetic pathway for methohexital follows classic barbiturate chemistry, beginning with the diethyl ester of malonic acid. The synthesis involves sequential alkylation: first with 2-bromo-3-hexyne to introduce the pentynyl group, followed by allylation with allyl bromide. The final step involves condensation with N-methylurea to form the barbiturate ring structure. This method, patented by Doran in 1959, established the commercial production process [3] [10].

Historical Development of Barbiturates and Methohexital’s Emergence

The development of methohexital represents an evolutionary milestone in barbiturate chemistry that began with the foundational work of German chemists Emil Fischer and Joseph von Mering. Their 1902 synthesis of diethylbarbituric acid (barbital) established the first clinically useful barbiturate, followed by phenobarbital's introduction in 1912 [5] [10]. These early long-acting agents dominated sedative-hypnotic therapy for decades but proved unsuitable for anesthetic induction due to prolonged recovery times. The 1930s witnessed the critical transition to ultra-short-acting barbiturates with the synthesis of hexobarbital (1932) and thiopental (1934), the latter becoming the standard intravenous induction agent through mid-century [10].

Methohexital emerged from systematic structure-activity relationship studies conducted by researchers at Eli Lilly in the 1950s. Investigators sought to overcome limitations of existing barbiturates—specifically, thiopental's cumulative effects and hexobarbital's tendency to cause excitatory phenomena. The strategic N-methylation of the barbiturate core represented a key innovation, as this modification was known to reduce duration of action by accelerating metabolic inactivation. Chemists synthesized numerous derivatives with variations at the C5 position, ultimately identifying the optimal combination of allyl and 1-methyl-2-pentynyl substituents [3] [10].

Methohexital received United States Food and Drug Administration approval in 1959 under the brand name Brevital Sodium, positioning it as a superior alternative to thiopental for brief procedures. Clinical studies quickly established its distinctive properties: approximately threefold greater potency than thiopental, significantly shorter context-sensitive half-time (elimination half-life of 5.6 ± 2.7 minutes), and reduced cumulative potential with repeated dosing [4] [10]. Unlike other barbiturates, methohexital demonstrated pro-convulsant properties at subanesthetic doses, leading to its adoption as the anesthetic of choice for electroconvulsive therapy—an application where it remains clinically relevant today [2] [10].

The latter decades of the 20th century witnessed methohexital's gradual displacement by propofol in routine anesthetic practice, particularly for prolonged infusions. However, its specialized applications persist, particularly in contexts requiring seizure facilitation or when propofol supplies are limited. The National Institute for Health and Care Excellence 2022 technology appraisal on intravenous anesthetics reaffirmed methohexital's niche role in electroconvulsive therapy, acknowledging its unique ability to lower seizure threshold while maintaining hemodynamic stability [10].

Regulatory Status and Global Usage Patterns

Methohexital's regulatory status demonstrates significant international variation, reflecting divergent therapeutic practices and safety evaluations across jurisdictions. In the United States, methohexital sodium (Brevital Sodium) maintains approval as a Schedule IV controlled substance under the Controlled Substances Act, indicating recognized medical utility with moderate abuse potential. The Drug Enforcement Administration classifies it alongside benzodiazepines and other low-potential barbiturates, requiring specific prescription protocols but permitting use in hospital and ambulatory care settings [3] [6]. The European Medicines Agency lists methohexital as an authorized anesthetic, though several member states (including France and Italy) have withdrawn marketing authorizations due to diminished clinical use and commercial considerations [10].

The World Health Organization's Model List of Essential Medicines has included methohexital in previous editions as a complementary anesthetic agent, though it was removed in the 2023 revision in favor of more widely used alternatives like propofol and thiopental. Despite this, methohexital remains on the essential medicines lists of 17 countries, primarily for specialized applications in psychiatry and neurology [10]. Its inclusion in Australia's Therapeutic Goods Administration register and Health Canada's drug database reflects ongoing recognition of therapeutic value in specific clinical scenarios.

Table 2: Global Regulatory Status of Methohexital (2025)

Region/CountryRegulatory StatusPrimary Clinical ApplicationsMarket Availability
United StatesSchedule IV controlled substance, FDA-approvedElectroconvulsive therapy, brief proceduresCommercially available (Brevital)
European UnionNationally authorized; not EMA-centralizedElectroconvulsive therapy (limited)Available in Germany, UK; discontinued in France, Italy
CanadaPrescription drug, Narcotic Control RegulationsPediatric sedation, electroconvulsive therapyCommercially available
AustraliaSchedule S4 (Prescription Only)Electroconvulsive therapyLimited availability
JapanApproved injectable anestheticGeneral anesthesia inductionCommercially available
IndiaSchedule H (Prescription Only)Anesthesia inductionLimited availability

Global utilization patterns reveal distinct regional preferences rooted in historical practices and economic factors:

  • North America: The United States demonstrates the highest utilization, particularly within psychiatric institutions performing electroconvulsive therapy. Approximately 68% of electroconvulsive therapy courses in academic medical centers employ methohexital as the primary anesthetic. Its use in general anesthesia has declined to <5% of inductions, reserved primarily for cases with propofol contraindications [2] [10].
  • Europe: Usage is highest in the United Kingdom and Germany, where electroconvulsive therapy protocols frequently specify methohexital. Scandinavian countries report preferential use in pediatric sedation due to established rectal administration protocols. Southern European nations have largely discontinued routine use [10].
  • Asia-Pacific: Japan maintains active use in general anesthesia, accounting for approximately 12% of intravenous inductions. Australia and New Zealand report highly specialized application in electroconvulsive therapy and epilepsy monitoring. Methohexital is unavailable in several Southeast Asian nations due to regulatory restrictions on barbiturates [10].
  • Global Health Programs: Despite its removal from the World Health Organization Essential Medicines List, methohexital appears in the International Committee of the Red Cross emergency surgical kits as an alternative when propofol supplies are interrupted, reflecting its stability profile in resource-limited settings [10].

Manufacturing and distribution have consolidated significantly since 2010, with only three primary producers globally: Pfizer (United States), Hikma Pharmaceuticals (United Kingdom), and Hameln Pharma (Germany). Annual production estimates suggest approximately 25kg manufactured worldwide, predominantly distributed as lyophilized powder in 500mg and 2.5g vials requiring reconstitution [4] [10]. This limited production scale reflects methohexital's status as a niche therapeutic agent in contemporary anesthetic practice, preserved by its irreplaceable role in specific clinical contexts where its unique pharmacodynamic profile offers advantages over newer alternatives.

Properties

CAS Number

18652-93-2

Product Name

Methohexital

IUPAC Name

5-hex-3-yn-2-yl-1-methyl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione

Molecular Formula

C14H18N2O3

Molecular Weight

262.3 g/mol

InChI

InChI=1S/C14H18N2O3/c1-5-7-8-10(3)14(9-6-2)11(17)15-13(19)16(4)12(14)18/h6,10H,2,5,9H2,1,3-4H3,(H,15,17,19)

InChI Key

NZXKDOXHBHYTKP-UHFFFAOYSA-N

SMILES

CCC#CC(C)C1(C(=O)NC(=O)N(C1=O)C)CC=C

Solubility

5.24e-02 g/L

Synonyms

Brevimytal Natrium
Brevital
Brietal
Brietal Sodium
Brietal-Sodium
Methohexital
Methohexital Sodium
Methohexital, Monosodium Salt
Methohexitone
Monosodium Salt Methohexital
Natrium, Brevimytal
Sodium, Methohexital

Canonical SMILES

CCC#CC(C)C1(C(=O)NC(=O)N(C1=O)C)CC=C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.